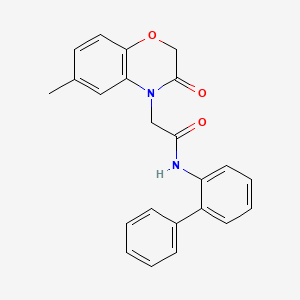
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
説明
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become an effective therapeutic agent for the treatment of B-cell malignancies.
作用機序
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide targets BTK, a key enzyme involved in B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various B-cell malignancies by regulating B-cell proliferation, survival, and differentiation. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, leading to decreased downstream signaling pathways and ultimately decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have shown that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has significant antitumor activity in xenograft models of B-cell malignancies. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical studies.
実験室実験の利点と制限
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has several advantages as a therapeutic agent for the treatment of B-cell malignancies. It has shown significant antitumor activity in preclinical models and has the potential to become an effective therapeutic agent for the treatment of B-cell malignancies. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical studies. However, there are also limitations to the use of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in lab experiments. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is a small molecule inhibitor and may have limited efficacy in patients with high BTK expression levels. Additionally, 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide may have limited efficacy in patients with mutations in downstream signaling pathways.
将来の方向性
There are several future directions for the study of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide. One potential direction is the use of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in combination with other therapeutic agents for the treatment of B-cell malignancies. Combination therapy has the potential to improve efficacy and overcome resistance mechanisms. Another potential direction is the study of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in patients with different types of B-cell malignancies, including CLL, MCL, and DLBCL. Finally, the development of biomarkers for patient selection and monitoring of response to 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is an important future direction for the study of this therapeutic agent.
科学的研究の応用
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has significant antitumor activity in xenograft models of B-cell malignancies.
特性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMJISKQHOEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)


![4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
![4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4722594.png)
![5-bromo-2-[(4-carboxybutanoyl)amino]benzoic acid](/img/structure/B4722608.png)
![N-(2-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4722614.png)


![N-(tert-butyl)-3-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4722625.png)
![3-tert-butyl-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4722634.png)
![4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4722640.png)

